molecular formula C9H11N5O3 B094604 Sepiapterin CAS No. 17094-01-8

Sepiapterin

Cat. No. B094604
CAS RN: 17094-01-8
M. Wt: 237.22 g/mol
InChI Key: VPVOXUSPXFPWBN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sepiapterin is a precursor to tetrahydrobiopterin (BH4), which is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. It plays a significant role in the biosynthesis of neurotransmitters and is involved in the regulation of nitric oxide production. Sepiapterin reductase is the enzyme that catalyzes the final steps in the biosynthesis of BH4 from sepiapterin .

Synthesis Analysis

The synthesis of sepiapterin involves several enzymes and intermediate compounds. Sepiapterin reductase catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin, which is then further reduced to tetrahydrobiopterin . In Drosophila melanogaster, the enzyme system converts dihydroneopterin triphosphate to sepiapterin, requiring NADP+ or NADPH and Mg2+ . Additionally, the production of sepiapterin has been achieved in Escherichia coli by coexpressing cyanobacterial GTP cyclohydrolase I and human 6-pyruvoyltetrahydropterin synthase .

Molecular Structure Analysis

The crystal structure of sepiapterin reductase has been determined, revealing a homodimeric structure with a single-domain α/β-fold. This structure includes a central four-helix bundle connecting two seven-stranded parallel β-sheets, each sandwiched between arrays of helices. The binding mode of sepiapterin to the enzyme is characterized by specific interactions, such as the positioning of the substrate side chain C1′-carbonyl group near Tyr171 OH and NADP C4′N . The structure of Chlorobium tepidum sepiapterin reductase complex also reveals a novel substrate binding mode for the stereospecific production of l-threo-tetrahydrobiopterin .

Chemical Reactions Analysis

Sepiapterin participates in chemical reactions that are crucial for the biosynthesis of BH4. The reduction of sepiapterin by sepiapterin reductase involves a NADPH-dependent proton transfer to the substrate's carbonyl functions, accompanied by stereospecific side chain isomerization . The enzymatic conversion of dihydroneopterin triphosphate to sepiapterin in Drosophila melanogaster also involves the formation of tripolyphosphate and 6-pyruvoyl-tetrahydropterin as intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of sepiapterin are influenced by its molecular structure. Sepiapterin and its isomer, isosepiapterin, are yellow, yellow-fluorescent compounds. The controversy regarding the location of hydrogen atoms on the pyrazine part of the molecule has been addressed, with the hydrogen distribution on the 5 and 8 positions being favored . The enzymatic activity of sepiapterin reductase in different biological systems, such as human amniotic fibroblasts and mononuclear blood cells, has been characterized, showing similar Michaelis constants for sepiapterin and NADPH .

Relevant Case Studies

Sepiapterin has been studied in various biological contexts. For instance, the co-administration of sepiapterin and L-citrulline has been shown to ameliorate diabetic cardiomyopathy and myocardial ischemia/reperfusion injury in obese type 2 diabetic mice through a tetrahydrobiopterin/endothelial nitric oxide synthase/nitric oxide pathway . In cardiac transplants, sepiapterin treatment decreased acute rejection and apoptosis independently of changes in nitric oxide and inducible nitric-oxide synthase dimerization, suggesting its potential in post-transplantation therapy .

Scientific Research Applications

  • Summary of the Application : Sepiapterin is being studied for its potential use in the treatment of Phenylketonuria (PKU), a metabolic disorder caused by a deficiency of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine (Phe) to tyrosine . Elevated Phe levels can cause neurological damage .
  • Methods of Application or Experimental Procedures : In the APHENITY clinical trial, participants were randomized to receive sepiapterin or placebo for six weeks. The trial consisted of two parts. Part 1 was a run-in phase, during which all screened subjects received sepiapterin for two weeks. Only those subjects who demonstrated a reduction in phenylalanine levels of 15 percent or more from baseline in Part 1 were randomized to receive either sepiapterin or placebo in Part 2 of the clinical trial .
  • Results or Outcomes : The primary analysis population consists of those who had greater than 30 percent reduction in phenylalanine levels from baseline during Part 1 of the trial . Sepiapterin treated patients maintain mean blood Phe control (>360 µmol/L) while significantly increasing protein intake, consistent with previous results .

Sepiapterin is being studied for its potential use in the treatment of PKU, which is caused by a deficiency of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine (Phe) to tyrosine . Elevated Phe levels can cause neurological damage .

In the APHENITY clinical trial, participants were randomized to receive sepiapterin or placebo for six weeks . The trial consisted of two parts. Part 1 was a run-in phase, during which all screened subjects received sepiapterin for two weeks. Only those subjects who demonstrated a reduction in phenylalanine levels of 15 percent or more from baseline in Part 1 were randomized to receive either sepiapterin or placebo in Part 2 of the clinical trial .

The primary analysis population consists of those who had greater than 30 percent reduction in phenylalanine levels from baseline during Part 1 of the trial . Sepiapterin treated patients maintain mean blood Phe control (>360 µmol/L) while significantly increasing protein intake, consistent with previous results .

Sepiapterin is being studied for its potential use in the treatment of PKU, which is caused by a deficiency of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine (Phe) to tyrosine . Elevated Phe levels can cause neurological damage .

In the APHENITY clinical trial, participants were randomized to receive sepiapterin or placebo for six weeks . The trial consisted of two parts. Part 1 was a run-in phase, during which all screened subjects received sepiapterin for two weeks. Only those subjects who demonstrated a reduction in phenylalanine levels of 15 percent or more from baseline in Part 1 were randomized to receive either sepiapterin or placebo in Part 2 of the clinical trial .

The primary analysis population consists of those who had greater than 30 percent reduction in phenylalanine levels from baseline during Part 1 of the trial . Sepiapterin treated patients maintain mean blood Phe control (>360 µmol/L) while significantly increasing protein intake, consistent with previous results .

Future Directions

Many compounds have been identified that target sepiapterin reductase, providing potential methods to treat various diseases . The different effects induced by the depletion of sepiapterin reductase or the inhibition of the enzyme suggest that the non-enzymatic activity of sepiapterin reductase could function in certain biological processes, providing a possible direction for future research .

properties

IUPAC Name

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOXUSPXFPWBN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937902
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sepiapterin

CAS RN

17094-01-8
Record name Sepiapterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepiapterin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepiapterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16326
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPIAPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sepiapterin
Reactant of Route 2
Sepiapterin
Reactant of Route 3
Sepiapterin
Reactant of Route 4
Sepiapterin
Reactant of Route 5
Sepiapterin
Reactant of Route 6
Sepiapterin

Citations

For This Compound
7,400
Citations
Y Wu, P Chen, L Sun, S Yuan, Z Cheng… - Journal of Cellular …, 2020 - Wiley Online Library
… function of sepiapterin reductase, as well as the relationship between sepiapterin reductase … value of sepiapterin reductase. In particular, the different effects induced by the depletion of …
Number of citations: 8 onlinelibrary.wiley.com
S Yang, YJ Lee, JM Kim, S Park, J Peris… - The American Journal of …, 2006 - cell.com
… To address this issue, we measured the neopterin, total biopterin, BH4, and sepiapterin levels in … We also found dramatic sepiapterin accumulation in the brain and liver of SprJ/J mice, …
Number of citations: 86 www.cell.com
J Friedman - 2015 - europepmc.org
The phenotypic spectrum of sepiapterin reductase deficiency (SRD), which ranges from significant motor and cognitive deficits to only minimal findings, has not been completely …
Number of citations: 16 europepmc.org
N Blau, L Bonafé, B Thöny - Molecular genetics and metabolism, 2001 - Elsevier
DOPA responsive dystonia (DRD) and sepiapterin reductase (SR) deficiency are inherited disorders of tetrahydrobiopterin (BH 4 ) metabolism characterized by the signs and symptoms …
Number of citations: 211 www.sciencedirect.com
J Friedman, E Roze, JE Abdenur, R Chang… - Annals of …, 2012 - Wiley Online Library
Objective: Sepiapterin reductase deficiency (SRD) is an under‐recognized levodopa‐responsive disorder. We describe clinical, biochemical, and molecular findings in a cohort of …
Number of citations: 153 onlinelibrary.wiley.com
HS Forrest, S Nawa - Nature, 1962 - nature.com
SEPIAPTERIN and isosepiapterin are yellow, yellow -fluorescent compounds which occur in Drosophila melanogaster and accumulate in the sepia mutant. They are believed to be …
Number of citations: 42 www.nature.com
CP Tiefenbacher, CH Lee, J Kapitza, V Dietz… - Pflügers Archiv, 2003 - Springer
… Administration of sepiapterin was started 20 min prior to the first ischemia and continued … rule out possible effects of sepiapterin on baseline values. The doses of sepiapterin used in this …
Number of citations: 37 link.springer.com
G Zorzi, U Redweik, H Trippe, JM Penzien… - Molecular genetics and …, 2002 - Elsevier
… ,8-dihydrobiopterin originates from sepiapterin we investigated their … Sepiapterin was not detectable in CSF from patients with … We were also not able to detect any sepiapterin in urine of …
Number of citations: 42 www.sciencedirect.com
S Yang, YH Jan, V Mishin, JR Richardson… - … of Pharmacology and …, 2015 - ASPET
… reductase (SPR) catalyzes the reduction of sepiapterin to dihydrobiopterin (BH2), the … of both sepiapterin reduction and redox cycling. The most potent inhibitors of sepiapterin reduction (…
Number of citations: 22 jpet.aspetjournals.org
L Bonafé, B Thöny, JM Penzien, B Czarnecki… - The American Journal of …, 2001 - cell.com
Classic tetrahydrobiopterin (BH 4 ) deficiencies are characterized by hyperphenylalaninemia and deficiency of monoamine neurotransmitters. In this article, we report two patients with …
Number of citations: 256 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.